VRT-325 - 815592-21-3

VRT-325

Catalog Number: EVT-286519
CAS Number: 815592-21-3
Molecular Formula: C27H34N4O4S
Molecular Weight: 510.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(Cyclohexyloxy)-2-(1-(4-[(4-methoxybenzene)sulfonyl]piperazin-1-yl)ethyl)quinazoline is a novel quinazoline derivative identified as a potential therapeutic agent for cystic fibrosis (CF) due to its ability to act as a chemical chaperone for misfolded CFTR protein. []

Future Directions
  • Optimization of its pharmacological properties: Further studies are needed to improve its potency, efficacy, and pharmacokinetic profile for potential clinical translation. []
  • Exploration of its therapeutic potential in other diseases: Given its P-gp inhibitory activity, investigating its potential in treating cancers or other conditions characterized by multidrug resistance is warranted. []
  • Understanding its long-term effects and safety profile: Extensive in vitro and in vivo studies are crucial to determine its long-term safety and potential side effects before clinical use. []

2-(2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (5e)

    Compound Description: This compound is a piperazine-based phthalimide derivative synthesized and characterized for its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). It exhibited promising anti-MRSA activity in vitro with a minimum inhibitory concentration (MIC) of 45±0.15 µg/mL. []

3-(4-m-Chlorophenylpiperazin-1-yl)butane-1-thiol (VII)

    Compound Description: This compound was designed as a biologically active molecule (BAM) for potential use in technetium-99m-labeled imaging agents targeting the 5-HT2A serotonin receptor. Its design was based on the prototype 5-HT2A antagonist, ketanserin surrogate 2. []

4-Hydroxy-2-(1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethyl)-quinazoline (VRT-186)

    Compound Description: This compound serves as an inactive analog of 4-(Cyclohexyloxy)-2-(1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethyl)-quinazoline (VRT-325). Unlike VRT-325, VRT-186 did not exhibit any significant effect on the channel activity of F508del-CFTR. []

Prazosin

    Compound Description: Prazosin is a quinazoline derivative used as an antihypertensive drug. It did not rescue misprocessed CFTR mutants, suggesting that the activity of 4-(Cyclohexyloxy)-2-{1-[4-(4-methoxybenzensulfonyl)-piperazin-1-yl]-ethyl}-quinazoline is specific. []

Source and Classification

VRT-325 was identified and synthesized by Vertex Pharmaceuticals as part of their ongoing research into CFTR modulators. It is classified as a pharmacological chaperone that assists in the proper folding and trafficking of CFTR proteins to the cell surface, thereby restoring chloride ion transport functionality that is impaired in cystic fibrosis patients .

Synthesis Analysis

The synthesis of VRT-325 involves several sophisticated organic chemistry techniques. While specific details regarding its synthetic route are less documented than those for other compounds, it is known that Vertex Pharmaceuticals has employed various methods to optimize the production of similar CFTR correctors.

  1. Starting Materials: The synthesis typically begins with readily available aromatic compounds, which undergo functional group modifications.
  2. Reactions: Key reactions include amide bond formations and possibly cyclization processes to achieve the desired molecular architecture.
  3. Optimization: Multiple synthetic routes have been explored to maximize yield and purity, reflecting the challenges associated with producing complex organic molecules .
Molecular Structure Analysis

VRT-325's molecular structure is characterized by a specific arrangement of functional groups that contribute to its activity as a CFTR corrector.

  • Core Structure: It features a central aromatic system that is crucial for its interaction with the CFTR protein.
  • Functional Groups: The presence of hydroxyl and amine groups enhances its solubility and binding affinity to target proteins.
  • Stereochemistry: The stereochemical configuration plays a significant role in its biological activity, influencing how it interacts with the CFTR protein .

Structural Data

While precise structural data (such as X-ray crystallography results) for VRT-325 may not be publicly available, analogs and related compounds have been studied extensively, providing insights into the expected conformations and interactions within the binding sites of CFTR.

Chemical Reactions Analysis

VRT-325 participates in several critical chemical interactions relevant to its mechanism of action:

  1. Binding Interactions: It binds to specific sites on the CFTR protein, stabilizing its proper conformation.
  2. Stabilization Mechanisms: The compound may facilitate interactions between different domains of CFTR, enhancing its stability against proteolytic degradation .
  3. Rescue Mechanism: By correcting folding defects, VRT-325 helps restore chloride channel activity in cells expressing mutant CFTR .
Mechanism of Action

The mechanism by which VRT-325 exerts its effects involves several key processes:

  1. Correcting Misfolding: VRT-325 binds to the nucleotide-binding domain 1 (NBD1) of CFTR, promoting proper folding and assembly.
  2. Enhancing Trafficking: The compound aids in the trafficking of correctly folded CFTR to the plasma membrane, where it can function effectively as an ion channel.
  3. Restoring Functionality: In clinical studies, VRT-325 has been shown to restore chloride current levels significantly in cells harboring the F508del mutation, achieving approximately 10% of wild-type levels .
Physical and Chemical Properties Analysis

VRT-325 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 350 g/mol, typical for small molecule drugs.
  • Solubility: High solubility in aqueous solutions due to polar functional groups.
  • Stability: Chemically stable under physiological conditions but sensitive to extreme pH levels.
  • Melting Point: Specific thermal properties are not widely published but can be inferred based on similar compounds.

These properties contribute to its efficacy as a therapeutic agent in cystic fibrosis treatment.

Applications

VRT-325 has significant applications in medical research and therapeutics:

  1. Cystic Fibrosis Treatment: Primarily aimed at improving outcomes for patients with the F508del mutation by restoring CFTR function.
  2. Research Tool: Used in laboratory settings to study protein folding diseases and develop further pharmacological chaperones.
  3. Combination Therapy: Potentially used alongside other modulators like potentiators (e.g., VX-770) to enhance therapeutic effects in cystic fibrosis patients .
Mechanistic Basis of VRT-325 Action on F508del-CFTR

VRT-325 emerged from high-throughput screening efforts as a pioneering pharmacological corrector compound targeting the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR), the most prevalent cause of cystic fibrosis. Its mechanism centers on direct binding and structural modulation of the misfolded mutant protein, particularly within the Nucleotide-Binding Domain 1 (NBD1).

Conformational Rescue of Nucleotide-Binding Domain 1 (NBD1)

The F508del mutation, deleting phenylalanine at position 508 within the α-helical subdomain of NBD1, destabilizes the domain and disrupts its integration into the full-length CFTR structure. VRT-325 directly targets this core defect.

Restoration of NBD1 Compactness via Protease Susceptibility Analysis

Limited proteolysis represents a key biochemical tool for probing protein conformational stability. Misfolded proteins typically exhibit increased susceptibility to protease digestion due to the exposure of regions normally buried within a compact, natively folded structure. Studies applying this technique to purified and cellular F508del-CFTR demonstrated that VRT-325 treatment significantly reduces the protease susceptibility of the NBD1 domain within the full-length protein [2] [8].

Specifically, trypsin digestion of full-length F508del-CFTR rescued to the cell surface by low-temperature (27°C) incubation (a method to bypass the trafficking defect without correcting the inherent conformational flaw) generates characteristic fragment patterns. Compared to wild-type CFTR, temperature-rescued F508del-CFTR yields increased amounts of smaller NBD1-derived fragments (e.g., ~35 kDa and ~28 kDa fragments) and decreased amounts of larger, protected fragments (e.g., ~40-45 kDa), indicating a less compact, more open NBD1 conformation exposing more protease cleavage sites [2]. Pretreatment with VRT-325, but not its inactive analog VRT-186, substantially reduces the generation of these smaller, degradation-prone fragments and increases the proportion of the larger, protected fragments, mirroring the pattern observed with wild-type NBD1 [2] [8]. This shift demonstrates that VRT-325 induces a more compact, protease-resistant conformation in F508del-NBD1, effectively mimicking the stabilizing effect of the missing Phe508 residue. This direct conformational rescue is a hallmark of pharmacological chaperones.

Table 1: Protease Susceptibility Fragments Indicative of NBD1 Conformation in F508del-CFTR

CFTR ConditionCharacteristic Tryptic Fragments (kDa)Relative AbundanceInterpreted NBD1 Conformation
Wild-Type (WT)~40-45 kDaHighCompact, Native-like
~35 kDa, ~28 kDaLow
F508del (Temp-Rescued)~40-45 kDaLowUnstable, Less Compact
~35 kDa, ~28 kDaHigh
F508del + VRT-325~40-45 kDaIncreasedStabilized, More Compact
~35 kDa, ~28 kDaDecreased

Thermodynamic Stabilization of F508del-NBD1 Alpha-Helical Subdomain

F508 resides within a critical α-helical subdomain of NBD1. Deletion of this residue disrupts local hydrophobic packing and hydrogen bonding networks, leading to structural instability characterized by reduced kinetic and thermal stability of the isolated domain and within the context of full-length CFTR. Biophysical analyses, including differential scanning fluorimetry (DSF) and isothermal denaturation studies, indicate that VRT-325 binds directly to F508del-NBD1 [7].

Binding occurs within a cleft formed in part by the structurally perturbed α-helical subdomain harboring the F508 deletion site [4] [8]. This binding event thermodynamically stabilizes the subdomain, likely through induced-fit mechanisms involving hydrophobic interactions and possibly hydrogen bonding, compensating for the loss of Phe508. This stabilization increases the energy barrier for unfolding, shifting the equilibrium towards the native-like, folded state. The stabilization is reflected in an increased melting temperature (Tm) of F508del-NBD1 in the presence of VRT-325 compared to the apo-protein [7] [8]. This direct thermodynamic stabilization of the mutant NBD1's α-helical subdomain is the fundamental mechanism by which VRT-325 initiates conformational rescue, enabling improved domain folding and reducing the recognition of NBD1 as misfolded by the endoplasmic reticulum (ER) quality control machinery.

Limitations in Addressing Inter-Domain Defects (NBD2, MSD Interactions)

While effective in restoring intra-domain stability to NBD1, VRT-325 exhibits a critical limitation: its corrective effect is largely confined to NBD1 and does not adequately address the inter-domain misfolding defects inherent in F508del-CFTR [1] [2].

Limited proteolysis studies provide clear evidence of this selectivity. While VRT-325 pretreatment improves the protease resistance (compactness) of NBD1 in full-length F508del-CFTR, it has no detectable effect on the protease susceptibility of NBD2 or the membrane-spanning domains (MSDs) [2] [8]. This indicates that the compound fails to correct misfolding or improper assembly involving these other domains. Specifically, the mutation disrupts crucial inter-domain interfaces, most notably the interaction between NBD1 and the intracellular loop 4 (ICL4) extending from MSD2, and potentially the NBD1:NBD2 dimer interface essential for ATP-dependent channel gating [3] [6]. VRT-325 does not restore proper NBD1:ICL4 or NBD1:NBD2 interactions [2] [4].

This mechanistic limitation translates directly to the observed ceiling of VRT-325's efficacy. Biochemical (maturation efficiency) and functional (halide efflux, patch-clamp) assays consistently show that VRT-325 rescues only ~15-20% of wild-type CFTR function [1] [2] [8]. The residual F508del-CFTR that reaches the plasma membrane, while rescued from ER degradation by improved NBD1 folding, still exhibits defective channel gating due to uncorrected inter-domain defects, particularly at the NBD1:NBD2 interface [6]. This gating defect manifests as a reduced open probability (Po) and necessitates the use of potentiator compounds like VX-770 for functional correction [2] [8]. Furthermore, the instability of the rescued protein at the cell surface (peripheral quality control/class VI defect) is not significantly ameliorated by VRT-325 alone, as the underlying global misfolding persists [3] [10].

Table 2: Contrasting Mechanisms and Limitations of Representative CFTR Correctors

Corrector CompoundPrimary Target/MechanismEffect on NBD1Effect on NBD1:ICL4 InterfaceMax Rescue Efficacy (F508del)Key Limitation
VRT-325Direct binding/stabilization of NBD1 α-subdomain+++ (Compactness, Stability)~15-20% WTFails to correct NBD1:ICL4 & NBD1:NBD2 defects
Corr-4aUnknown (likely distinct from VRT-325/VX-809)+/–?~10-15% WTPoorly defined mechanism; limited efficacy
VX-809 (Lumacaftor)Binds at NBD1:ICL4 interfaceIndirect (+)+++~15-20% WT (alone)Fails to fully stabilize NBD1 or NBD1:NBD2 dimer
VX-661 (Tezacaftor)Similar to VX-809 (NBD1:ICL4 stabilization)Indirect (+)+++~15-20% WT (alone)Similar to VX-809
VX-445 (Elexacaftor)Stabilizes NBD2 and/or NBD1:NBD2 dimerization?Indirect (+)++ (possible)>40% WT (in triple combo)Mechanism less defined; used in combination

The distinct mechanisms of VRT-325 (NBD1 stabilization) and correctors like VX-809/VX-661 (NBD1:ICL4 interface stabilization) are complementary. Combining VRT-325 with VX-809 or with genetic suppressors targeting the di-arginine motif (R553XR555 -> K553XK555, which modifies NBD1 conformation and ER export) or the ICL4 interface (e.g., R1070W), results in additive or synergistic rescue of F508del-CFTR processing, approaching near-wild-type levels [4] . However, even these combinations often leave a residual channel gating defect, underscoring the persistent NBD1:NBD2 interface instability and highlighting the continued need for potentiators like VX-770 for full functional rescue [2] [4] [8].

Properties

CAS Number

815592-21-3

Product Name

VRT-325

IUPAC Name

4-cyclohexyloxy-2-[1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]quinazoline

Molecular Formula

C27H34N4O4S

Molecular Weight

510.6 g/mol

InChI

InChI=1S/C27H34N4O4S/c1-20(30-16-18-31(19-17-30)36(32,33)23-14-12-21(34-2)13-15-23)26-28-25-11-7-6-10-24(25)27(29-26)35-22-8-4-3-5-9-22/h6-7,10-15,20,22H,3-5,8-9,16-19H2,1-2H3

InChI Key

FJNFVCAHHFNREI-UHFFFAOYSA-N

SMILES

CC(C1=NC2=CC=CC=C2C(=N1)OC3CCCCC3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)OC

Solubility

Soluble in DMSO

Synonyms

4-cyclohexyloxy-2-(1-(4-(4-methoxy-benzenesulfonyl)piperazin-1-yl)ethyl)quinazoline
CFcor-325
VRT-325

Canonical SMILES

CC(C1=NC2=CC=CC=C2C(=N1)OC3CCCCC3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.